molecular formula C10H20N2O B13211643 4-[1-(Aminomethyl)cyclopropyl]azepan-4-ol

4-[1-(Aminomethyl)cyclopropyl]azepan-4-ol

Cat. No.: B13211643
M. Wt: 184.28 g/mol
InChI Key: SLZOGDBIGRKCHE-UHFFFAOYSA-N
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Description

4-[1-(Aminomethyl)cyclopropyl]azepan-4-ol is a chemical compound characterized by a cyclopropyl group attached to an azepane ring, which is further substituted with an aminomethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Aminomethyl)cyclopropyl]azepan-4-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopropylamine derivative, which is then reacted with azepane derivatives under controlled conditions to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-[1-(Aminomethyl)cyclopropyl]azepan-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.

Scientific Research Applications

4-[1-(Aminomethyl)cyclopropyl]azepan-4-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[1-(Aminomethyl)cyclopropyl]azepan-4-ol involves its interaction with specific molecular targets and pathways. The aminomethyl and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The cyclopropyl group may also contribute to the compound’s overall activity by influencing its three-dimensional structure and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[1-(Aminomethyl)cyclopropyl]azepan-4-ol include other azepane derivatives and cyclopropyl-containing compounds. Examples include:

  • 4-[1-(Aminomethyl)cyclopropyl]azepan-4-one
  • Cyclopropylamine derivatives
  • Azepane-based compounds with different substituents

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. The presence of both the cyclopropyl and azepane rings, along with the aminomethyl and hydroxyl groups, gives it distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

4-[1-(aminomethyl)cyclopropyl]azepan-4-ol

InChI

InChI=1S/C10H20N2O/c11-8-9(3-4-9)10(13)2-1-6-12-7-5-10/h12-13H,1-8,11H2

InChI Key

SLZOGDBIGRKCHE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCNC1)(C2(CC2)CN)O

Origin of Product

United States

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